
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Overview
Description
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.328 g/mol . This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. Pyrroles are significant in various chemical and biological processes due to their unique structural and electronic properties.
Preparation Methods
The synthesis of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution patterns and high yields .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrrole ring are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction could produce pyrrole-2,4-dimethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that pyrrole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents .
Agricultural Chemistry
The compound's ability to modulate biological processes has led to its exploration in agricultural applications:
- Plant Growth Regulators : Studies have shown that certain pyrrole derivatives can enhance plant growth and resistance to stressors. This compound may serve as a bioactive agent that promotes growth and improves yields in crops .
Material Science
In material science, the unique chemical structure of this compound allows for:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as improved thermal stability and mechanical strength . These polymers are useful in various applications including coatings and composites.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthetic Pathways : It is used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups facilitate various chemical reactions such as esterification and amidation .
Case Study 1: Anticancer Activity
A study published in Nature Chemistry examined the cytotoxic effects of pyrrole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation through apoptosis induction .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists highlighted the use of pyrrole derivatives as plant growth enhancers. In controlled experiments, crops treated with these compounds showed a marked increase in biomass and resistance to environmental stressors compared to untreated controls .
Mechanism of Action
The mechanism by which 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pyrrole ring’s nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate include:
4-Tert-butyl 2-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
2-Tert-butyl 4-ethyl 5-((acetoxy)methyl)-3-methyl-1h-pyrrole-2,4-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Biological Activity
2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 86770-31-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and a tert-butyl substituent, contributing to its chemical properties and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 267.321 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 386.8 ± 37.0 °C |
Flash Point | 187.8 ± 26.5 °C |
LogP | 4.55 |
These properties suggest that the compound may exhibit lipophilic characteristics, potentially influencing its bioavailability and interaction with biological membranes .
Antitumor Activity
Recent studies have indicated that pyrrole derivatives, including this compound, possess significant antitumor properties. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation in various cancer types such as melanoma and leukemia . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antibacterial and Anti-inflammatory Activities
Pyrrole derivatives have also been noted for their antibacterial and anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria while also modulating inflammatory responses . The ability to interact with bacterial membranes and disrupt their integrity is a proposed mechanism for the antibacterial effects.
Case Studies
- Antitumor Efficacy : A study reported the synthesis of pyrrole derivatives that showed promising results against human cancer cell lines, demonstrating a dose-dependent response in cytotoxicity assays .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of related compounds in animal models of inflammation, where they reduced markers such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, altering permeability and function.
Properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-12(16)10-8(2)11(15-9(10)3)13(17)19-14(4,5)6/h15H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJFSNESZDOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402201 | |
Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-31-2 | |
Record name | 2-(1,1-Dimethylethyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86770-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in the synthesis of sunitinib malate?
A: this compound serves as a crucial starting material in the synthesis of sunitinib malate. The paper describes its use in a multi-step synthesis route []. It undergoes decarboxylation, Vilsmeier formylation, and hydrolysis to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the final steps of sunitinib synthesis [].
Q2: Are there alternative synthesis routes for sunitinib malate that do not involve this compound?
A: While the provided research focuses on a specific synthetic route utilizing this compound [], exploring alternative synthetic pathways for sunitinib malate is an active area of research in organic chemistry. These explorations aim to optimize reaction efficiency, cost-effectiveness, and environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.